SUN11602

描述

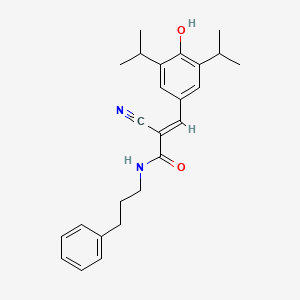

SUN11602 是一种新型合成的苯胺类化合物,具有碱性成纤维细胞生长因子样活性。它已显示出有希望的神经保护作用,特别是在帕金森病等神经退行性疾病的背景下。 This compound 模仿了碱性成纤维细胞生长因子的活性,碱性成纤维细胞生长因子以其在促进神经元存活和生长方面的作用而闻名 .

科学研究应用

SUN11602 具有广泛的科学研究应用,包括:

神经保护: 已显示 this compound 可以防止大鼠脑皮质神经元原代培养物中谷氨酸诱导的神经元死亡。 .

帕金森病: 在帕金森病动物模型中,this compound 已通过调节神经炎症、凋亡和钙结合蛋白表现出神经保护作用.

作用机制

SUN11602 通过与成纤维细胞生长因子受体-1 (FGFR1) 相互作用发挥作用。这种相互作用增强了 FGFR1 的磷酸化,进而激活下游信号通路,例如有丝分裂原活化蛋白激酶/细胞外信号调节激酶 (MAPK/ERK) 通路。这种激活导致神经元存活和生长增加。 此外,this compound 上调了钙结合蛋白(如钙结合蛋白)的表达,这有助于维持神经元中的钙稳态 .

生化分析

Biochemical Properties

SUN11602 has been found to interact with the fibroblast growth factor receptor-1 (FGFR1), similar to basic fibroblast growth factor (bFGF) . It enhances the phosphorylation of FGFR1, stimulating neuronal growth and survival in pathological conditions . This compound also increases the levels of CALB1 gene expression in cerebrocortical neurons .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It prevents glutamate-induced neuronal death in primary cultures of rat cerebrocortical neurons . Furthermore, this compound treatment rebalances Ca2+ overload in neurons by regulating Ca2±binding proteins while inhibiting the apoptotic cascade .

Molecular Mechanism

At the molecular level, this compound activates a number of cellular molecules, including FGFR-1, MEK/ERK intermediates, and Calb . This activation contributes to intracellular Ca2+ homeostasis, similar to the case of bFGF . The exact mechanism of how this compound interacts with FGFR-1 remains to be clarified .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to exert its effects over time. For instance, in a murine model of MPTP-induced dopaminergic degeneration, this compound was administered daily and showed significant reduction in the alteration of Parkinson’s disease hallmarks over a period of 7 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study involving a murine model of MPTP-induced dopaminergic degeneration, this compound was administered at doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg . The results showed that this compound administration significantly reduced the alteration of Parkinson’s disease hallmarks .

Metabolic Pathways

It is known that this compound interacts with FGFR1 and influences the phosphorylation of this receptor , which could potentially impact various metabolic pathways.

准备方法

合成路线和反应条件

SUN11602 是通过一系列化学反应合成的,这些反应涉及苯胺衍生物与其他有机化合物的偶联。具体的合成路线和反应条件是专有的,未公开详细的公开信息。 已知合成涉及使用各种试剂和催化剂来实现所需的化学结构 .

工业生产方法

This compound 的工业生产可能涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。 然后通过结晶或色谱等技术纯化化合物,以获得最终产品 .

化学反应分析

反应类型

SUN11602 经历了几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化以形成各种氧化产物。

还原: 还原反应可用于修饰 this compound 中存在的官能团。

常见试剂和条件

涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体的条件,例如温度和溶剂,取决于所需的反应和产物 .

主要形成的产物

This compound 反应形成的主要产物取决于反应类型和所用试剂。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生具有不同官能团的化合物 .

相似化合物的比较

SUN11602 的独特之处在于它能够模拟碱性成纤维细胞生长因子的神经保护作用,而不会产生相关的副作用。类似的化合物包括:

碱性成纤维细胞生长因子 (bFGF): 虽然 bFGF 具有神经保护特性,但由于副作用,其治疗用途受到限制.

PD166866: FGFR-1 胞质酪氨酸激酶结构域的特定磷酸化抑制剂.

ONO-1301: 一种推定的血管内皮生长因子模拟物,影响成纤维细胞增殖和迁移.

属性

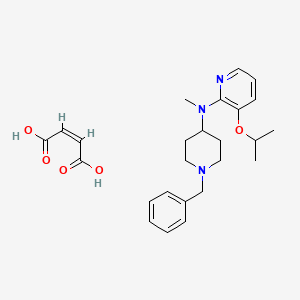

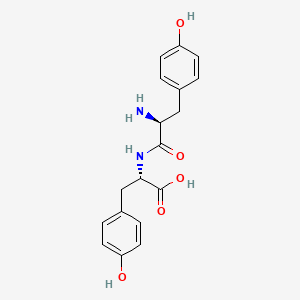

IUPAC Name |

4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCODNOOPOPTZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

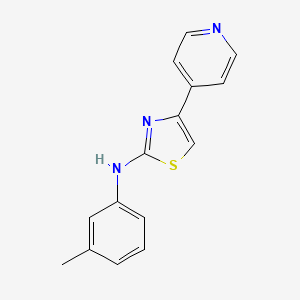

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)